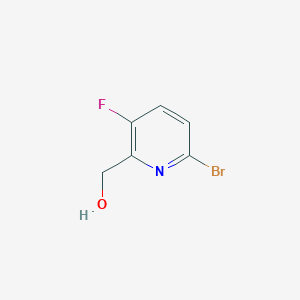
(6-Bromo-3-fluoropyridin-2-yl)methanol
Cat. No. B1442465
M. Wt: 206.01 g/mol
InChI Key: SXIOKAVUZIHCDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07935722B2
Procedure details


Slowly add n-Butyllithium (2.5 M in hexanes, 9.40 mL, 23.3 mmol) to a −78° C. solution of 2-bromo-5-fluoro-pyridine (3.42 g, 19.4 mmol) and diethyl ether (200 mL). Stir the reaction at −78° C. for 1 h, then add dimethylformamide (2.00 mL, 25.5 mmol) and continue stirring for an additional hour. Warm the reaction to room temperature and remove the solvent under vacuum. Dissolve the crude material in methanol (50 mL) and cool to 0° C. Add sodium borohydride.(1.47 g, 38.9 mmol) and allow the reaction is to slowly warm to room temperature over 12 h. Quench the reaction with saturated aqueous sodium bicarbonate (20 mL) then add ethyl acetate (100 mL). Separate the layers and dry the resultant organic layer with magnesium sulfate, filter, and concentrate under vacuum to give a yellow solid. Purify the crude solid by column chromatography (silica gel; 10% to 50% ethyl acetate in hexanes) to give 1.66 g (42%) of the title compound as a yellow solid. 1H NMR (300 MHz, CDCl3): δ 7.50-7.40m, 1H), 7.35-7.25 (m, 1H), 4.80 (s, 2H), 3.30 (s, 1H).





Name
Yield
42%
Identifiers


|
REACTION_CXSMILES
|
C([Li])CCC.[Br:6][C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][N:8]=1.[CH2:14]([O:16]CC)C.CN(C)C=O>C(OCC)(=O)C>[Br:6][C:7]1[N:8]=[C:9]([CH2:14][OH:16])[C:10]([F:13])=[CH:11][CH:12]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Two
|
Name
|
|
|
Quantity
|
3.42 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=C(C=C1)F
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Five
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to a −78° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction at −78° C. for 1 h
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Warm
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
remove the solvent under vacuum
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
Dissolve the crude material in methanol (50 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to slowly warm to room temperature over 12 h
|
|
Duration
|
12 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Quench
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction with saturated aqueous sodium bicarbonate (20 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Separate the layers
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry the resultant organic layer with magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purify the crude solid by column chromatography (silica gel; 10% to 50% ethyl acetate in hexanes)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C(=N1)CO)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.66 g | |
| YIELD: PERCENTYIELD | 42% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
